molecular formula C18H25Cl2FN2S B12753569 1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N',N'-trimethyl-, dihydrochloride CAS No. 139009-22-6

1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N',N'-trimethyl-, dihydrochloride

Cat. No.: B12753569
CAS No.: 139009-22-6
M. Wt: 391.4 g/mol
InChI Key: RQLHZUZLMLAEJF-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a trimethylated ethanediamine backbone, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorophenylthiol with a suitable benzyl halide to form the thioether linkage. This intermediate is then reacted with 1,2-ethanediamine under controlled conditions to introduce the ethanediamine backbone. The final step involves the methylation of the nitrogen atoms and the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the thioether linkage.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular signaling pathways. The presence of the fluorophenyl group and the thioether linkage can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediamine, N-((2-((4-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is unique due to its combination of a fluorophenyl group, a thioether linkage, and a trimethylated ethanediamine backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

139009-22-6

Molecular Formula

C18H25Cl2FN2S

Molecular Weight

391.4 g/mol

IUPAC Name

N'-[[2-(4-fluorophenyl)sulfanylphenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C18H23FN2S.2ClH/c1-20(2)12-13-21(3)14-15-6-4-5-7-18(15)22-17-10-8-16(19)9-11-17;;/h4-11H,12-14H2,1-3H3;2*1H

InChI Key

RQLHZUZLMLAEJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)F.Cl.Cl

Origin of Product

United States

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